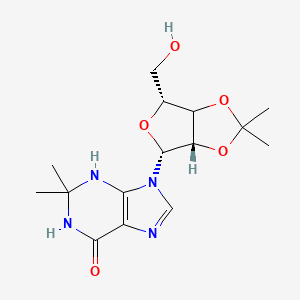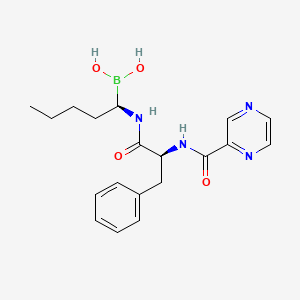
(S)-N-Desmethyl-Dapoxetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Demethyl Dapoxetine is a derivative of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat premature ejaculation. This compound is of interest due to its potential pharmacological properties and its role in the synthesis of other related compounds.
Wissenschaftliche Forschungsanwendungen
(S)-N-Demethyl Dapoxetine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on serotonin reuptake and potential use in treating neurological disorders.
Medicine: Investigated for its potential to treat conditions like premature ejaculation and depression.
Industry: Utilized in the development of new SSRIs and related therapeutic agents
Wirkmechanismus
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic clefts, which are spaces between neurons where neurotransmitters are exchanged .
Mode of Action
(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in serotonin activity . This interaction with its targets results in the potentiation of serotonin activity, which is thought to be related to the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily related to the serotonin system. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation and delay in ejaculation, which is why Dapoxetine is used in the treatment of premature ejaculation .
Pharmacokinetics
The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This unique pharmacokinetic profile allows for swift onset of action and consistent plasma concentrations with multiple doses .
Result of Action
The molecular and cellular effects of (S)-N-Demethyl Dapoxetine’s action are primarily related to its impact on serotonin activity. By increasing serotonin levels in the synaptic clefts, it can influence various cellular processes regulated by serotonin . In addition, it has been suggested that (S)-N-Demethyl Dapoxetine and its parent compound D
Biochemische Analyse
Biochemical Properties
(S)-N-Demethyl Dapoxetine is primarily metabolized to its mono-desmethyl analogue . It interacts with various enzymes and proteins, including the serotonin transporter, which it inhibits, leading to an increase in serotonin’s action at the postsynaptic cleft .
Cellular Effects
(S)-N-Demethyl Dapoxetine influences cell function by modulating serotonin levels. It inhibits the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and promoting delay in ejaculation . This impacts cell signaling pathways and potentially influences gene expression and cellular metabolism.
Molecular Mechanism
The mechanism of action of (S)-N-Demethyl Dapoxetine is presumed to work by inhibiting the serotonin transporter and subsequently increasing serotonin’s action at pre- and postsynaptic receptors . This results in changes in gene expression and potential enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dapoxetine, from which it is derived, is known for its fast-acting property, making it suitable for on-demand administration
Dosage Effects in Animal Models
While specific studies on (S)-N-Demethyl Dapoxetine in animal models are limited, research on Dapoxetine has shown neuroprotective properties against ischemic stroke in rat models at two dose levels (30 or 60 mg/kg)
Metabolic Pathways
The metabolic pathways of (S)-N-Demethyl Dapoxetine involve its biotransformation primarily to its mono-desmethyl analogue . This process likely involves various enzymes and cofactors, and could potentially impact metabolic flux or metabolite levels.
Transport and Distribution
Given its structural similarity to Dapoxetine, it is likely that it is also rapidly absorbed and eliminated in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Demethyl Dapoxetine typically involves the demethylation of dapoxetine. One common method is the use of a chiral auxiliary, such as (S)-tert-butanesulfinamide, to achieve high stereoselectivity. The process involves the following steps:
Formation of the imine: Reacting dapoxetine with (S)-tert-butanesulfinamide in the presence of a titanium ethoxide catalyst.
Reduction: The imine is then reduced to form the desired (S)-N-Demethyl Dapoxetine.
Industrial Production Methods
Industrial production of (S)-N-Demethyl Dapoxetine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Demethyl Dapoxetine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be further reduced to form secondary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and secondary amines, which can be further utilized in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapoxetine: The parent compound, also an SSRI used for premature ejaculation.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
(S)-N-Demethyl Dapoxetine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and therapeutic potentials compared to other SSRIs. Its rapid onset of action and short half-life make it particularly suitable for on-demand treatment of premature ejaculation .
Eigenschaften
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
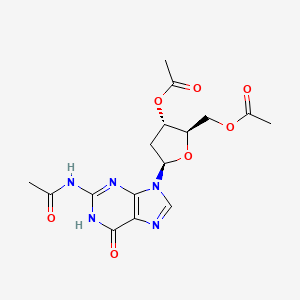
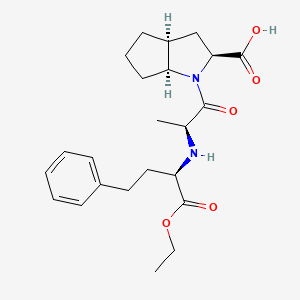
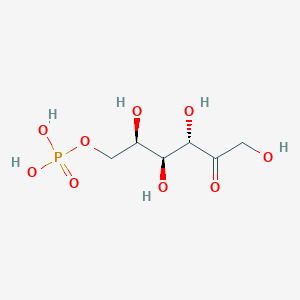
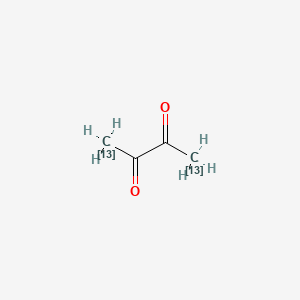

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/new.no-structure.jpg)
![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)
